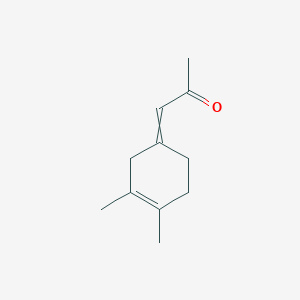
Bayleton BCF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bayleton BCF, also known as Tris(pentafluorophenyl)borane, is a chemical compound with the formula (C6F5)3B. It is a white, volatile solid that consists of three pentafluorophenyl groups attached to a central boron atom in a paddle-wheel manner. This compound is known for its high thermal stability and strong Lewis acidity, making it an ideal Lewis acid for various applications .
Méthodes De Préparation
Bayleton BCF is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps:
Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide.
Reaction with Boron Trichloride: The Grignard reagent then reacts with boron trichloride to produce this compound and magnesium bromide chloride as a byproduct.
The reaction can be represented as: [ 3C_6F_5MgBr + BCl_3 \rightarrow (C_6F_5)_3B + 3MgBrCl ]
Analyse Des Réactions Chimiques
Bayleton BCF undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boron trifluoride and pentafluorophenyl radicals.
Reduction: Reduction reactions can lead to the formation of boron hydrides.
Substitution: Substitution reactions often involve the replacement of one or more pentafluorophenyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bayleton BCF has a wide range of scientific research applications, including:
Chemistry: It is used as a strong Lewis acid catalyst in various organic synthesis reactions.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials and as a catalyst in polymerization reactions
Mécanisme D'action
The mechanism of action of Bayleton BCF involves its strong Lewis acidity, which allows it to accept electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the boron atom, facilitating subsequent chemical transformations .
Comparaison Avec Des Composés Similaires
Bayleton BCF is unique due to its high thermal stability and strong Lewis acidity. Similar compounds include:
Triphenylborane: Less thermally stable and has lower Lewis acidity compared to this compound.
Boron Trifluoride: Stronger Lewis acid but less thermally stable.
Tris(perfluoro-para-tolyl)borane: Stronger Lewis acid but has different electronic properties due to the presence of para-fluorine atoms.
These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity.
Propriétés
Numéro CAS |
92459-33-1 |
|---|---|
Formule moléculaire |
C33H34Cl5N7O6S |
Poids moléculaire |
834.0 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H16ClN3O2.C10H9Cl4NO2S.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;1-2,5-6,9H,3-4H2;2-5H,1H3,(H2,10,11,12,13) |
Clé InChI |
QRLULYOZBVMKIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1.C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


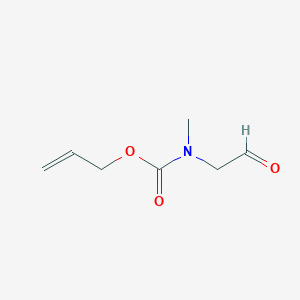
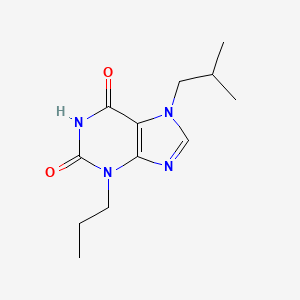

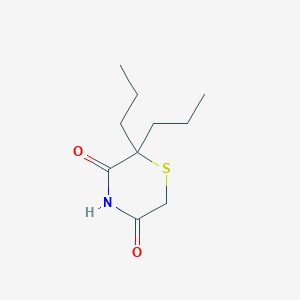


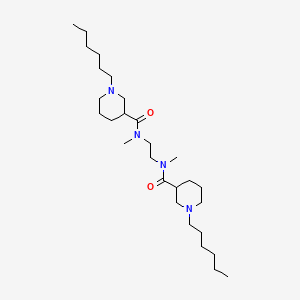
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)

![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)
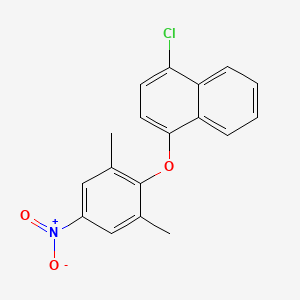
![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)
![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
